PDE4A Wild-Type Inhibitory Potency Head-to-Head Comparison
In a standardized PDE4A enzymatic assay, AWD 12-250 demonstrated an IC₅₀ of 9.7 nM against the wild-type human enzyme. This potency places it between milrinone (IC₅₀ 6.35 nM) and the non-selective PDE inhibitor 3-isobutyl-1-methylxanthine (IBMX, IC₅₀ 32.2 nM), and approximately 4-fold more potent than sildenafil (IC₅₀ 39.5 nM) [1].
| Evidence Dimension | Inhibitory potency (IC₅₀) against human PDE4A wild-type |
|---|---|
| Target Compound Data | IC₅₀ = 9.7 nM |
| Comparator Or Baseline | Milrinone IC₅₀ = 6.35 nM; IBMX IC₅₀ = 32.2 nM; Sildenafil IC₅₀ = 39.5 nM |
| Quantified Difference | 4.1-fold less potent than milrinone; 3.3-fold more potent than IBMX; 4.1-fold more potent than sildenafil |
| Conditions | Human PDE4A wild-type enzyme, cAMP hydrolysis assay (Richter et al., 2001) |
Why This Matters
Quantitative potency ranking enables researchers to select the appropriate inhibitor affinity for probing PDE4A signaling cascades without complete pathway ablation.
- [1] Richter, W.; Unciuleac, L.; Hermsdorf, T.; Kronbach, T.; Dettmer, D. Identification of substrate specificity determinants in human cAMP-specific phosphodiesterase 4A by single-point mutagenesis. Cell. Signal. 2001, 13, 159-167. View Source
